5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide is a complex organic compound that features a benzamide core substituted with bromine and chlorine atoms, as well as an imidazo[1,2-a]pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-a]pyrimidine core, followed by its functionalization and subsequent coupling with a benzamide derivative. Key steps may include:
Cyclization Reactions: Formation of the imidazo[1,2-a]pyrimidine ring through cyclization of appropriate precursors.
Halogenation: Introduction of bromine and chlorine atoms via halogenation reactions.
Coupling Reactions: Coupling of the imidazo[1,2-a]pyrimidine derivative with a benzamide precursor under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles such as amines, thiols, and alkoxides can be used.
Oxidizing Agents: Oxidizing agents like potassium permanganate or hydrogen peroxide can facilitate oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine moiety is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-N-isopropylbenzamide
- 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole
Uniqueness
Compared to similar compounds, 5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide is unique due to its specific substitution pattern and the presence of the imidazo[1,2-a]pyrimidine moiety.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrClN4O2/c1-28-18-6-3-12(17-11-26-8-2-7-23-20(26)25-17)9-16(18)24-19(27)14-10-13(21)4-5-15(14)22/h2-11H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOVQMWRERPTFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=C(C=CC(=C4)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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